4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reduction of quinoline-4-carboxylic acids. For instance, the reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali yields 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids as individual cis isomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxy group to a carbonyl group.
Reduction: As mentioned, the reduction of quinoline-4-carboxylic acids is a key method for synthesizing this compound.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxy and carboxylic acid groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Raney nickel in aqueous alkali is used for the reduction of quinoline-4-carboxylic acids.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acids, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound is structurally similar and also exhibits significant biological activity.
4-Hydroxy-2-quinolones: These compounds share the hydroxyquinoline core and are known for their pharmaceutical applications.
Uniqueness
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-hydroxy-2,3-dihydro-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9(13)10(14)5-6-11-8-4-2-1-3-7(8)10/h1-4,11,14H,5-6H2,(H,12,13) |
InChI Key |
XMBFPFCDVMKUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C1(C(=O)O)O |
Origin of Product |
United States |
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